Enantiomeric Purity and Optical Rotation: Defining the (R)-Enantiomer vs. (S)-Enantiomer
The (R)-enantiomer (CAS 114715-39-8) is commercially available at a defined purity of 99% and 99% enantiomeric excess (ee) . Its optical rotation is [α]20/D = -1.99° (neat) , a value that is precisely opposite to that of the (S)-enantiomer, which is reported as [α]20/D = +1.99° (neat) . This difference is critical for confirming the correct stereoisomer in procurement and quality control.
| Evidence Dimension | Optical Rotation ([α]20/D, neat) |
|---|---|
| Target Compound Data | -1.99° |
| Comparator Or Baseline | (S)-(+)-1-Benzyl-3-aminopyrrolidine: +1.99° |
| Quantified Difference | Opposite sign, equal magnitude |
| Conditions | Neat, 20 °C, D-line of sodium |
Why This Matters
The opposing optical rotation is the primary analytical identifier for confirming the correct enantiomer, ensuring that the correct stereoisomer is used for subsequent stereospecific reactions.
